N-biphenyl-4-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-biphenyl-4-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a biphenyl group, a tetrahydrobenzothieno ring, and a pyrimidine moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-biphenyl-4-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-aminobiphenyl with a suitable thieno[2,3-d]pyrimidine precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-biphenyl-4-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The biphenyl and pyrimidine moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-biphenyl-4-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-biphenyl-4-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in cellular processes. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a role in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Biphenylyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
- N-(2-morpholinoethyl)-6-(tert-pentyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
Uniqueness
N-biphenyl-4-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the combination of biphenyl and tetrahydrobenzothieno rings with a pyrimidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H19N3S |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(4-phenylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H19N3S/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)25-21-20-18-8-4-5-9-19(18)26-22(20)24-14-23-21/h1-3,6-7,10-14H,4-5,8-9H2,(H,23,24,25) |
InChI Key |
MFFGWTQJBSJKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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